molecular formula C11H16N2O2S B3210312 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid CAS No. 1065484-61-8

1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid

Cat. No. B3210312
CAS RN: 1065484-61-8
M. Wt: 240.32 g/mol
InChI Key: HKNIFYJZYCKWNY-UHFFFAOYSA-N
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Description

1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid is a heterocyclic compound with a complex structure. It belongs to the thiazole-based scaffold , which contains both sulfur and nitrogen atoms. Thiazoles have gained significant attention due to their diverse applications in various fields, including agrochemicals, industrial processes, and pharmaceuticals. Notably, thiazoles are present in natural products such as vitamin B and penicillin .


Synthesis Analysis

The synthesis of this compound involves intricate steps. While I don’t have access to specific papers on this exact compound, I can provide a general overview. Researchers typically employ synthetic routes that incorporate thiazole moieties. These methods may include cyclization reactions, functional group transformations, and coupling reactions. The choice of reagents and conditions depends on the desired substitution pattern and overall yield .


Molecular Structure Analysis

The molecular structure of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid comprises a piperidine ring fused to a thiazole ring. The thiazole ring contains both sulfur and nitrogen atoms, contributing to its aromatic character. The ethyl group attached to the thiazole nitrogen provides additional complexity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its properties and interactions .

properties

IUPAC Name

1-[1-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8(10-12-4-7-16-10)13-5-2-9(3-6-13)11(14)15/h4,7-9H,2-3,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNIFYJZYCKWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218930
Record name 1-[1-(2-Thiazolyl)ethyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid

CAS RN

1065484-61-8
Record name 1-[1-(2-Thiazolyl)ethyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Thiazolyl)ethyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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